ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-6-26-19(24)15(10-21)16-14-8-12(25-5)7-13-11(2)9-20(3,4)22(17(13)14)18(16)23/h7-9H,6H2,1-5H3/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOTWQRBIRYNKI-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC(=CC3=C2N(C1=O)C(C=C3C)(C)C)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C2=CC(=CC3=C2N(C1=O)C(C=C3C)(C)C)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure and its interaction with biological targets requires further investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of the compound, it is likely that it may interact with multiple pathways, leading to a variety of downstream effects.
Biological Activity
Ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate (CAS No. 669719-18-0) is a complex organic compound belonging to the class of pyrrolopyrroles. Its unique structure suggests potential biological activities that warrant investigation. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 352.39 g/mol. The compound features a pyrroloquinoline core, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 669719-18-0 |
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.39 g/mol |
| Structure | Pyrroloquinoline derivative |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrrolopyrrole derivatives exhibited significant cytotoxicity against human cancer cells by triggering apoptotic pathways and inhibiting proliferation .
Antimicrobial Activity
Compounds derived from pyrrolopyrroles have also been investigated for their antimicrobial properties. Research indicates that similar structures can inhibit bacterial growth and demonstrate antifungal activity. For example, a related pyrrole compound was shown to disrupt bacterial cell membranes and inhibit biofilm formation . The specific antimicrobial efficacy of this compound remains to be thoroughly explored.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some derivatives lead to increased ROS production in cells, contributing to their cytotoxic effects.
- Gene Expression Modulation : The compound may influence the expression of genes related to apoptosis and cell cycle regulation.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyrrole derivatives and evaluated their anticancer properties against various cell lines. One derivative showed IC50 values in the low micromolar range against breast cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Study 2: Antimicrobial Properties
A recent investigation focused on the antimicrobial activity of quinoline derivatives against resistant strains of bacteria. The study found that certain compounds exhibited significant inhibition zones in agar diffusion assays, indicating potential as novel antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 352.39 g/mol
- CAS Number : 669719-18-0
The compound features a pyrroloquinoline structure which contributes to its biological activity and reactivity in synthetic pathways.
Medicinal Chemistry
Ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrroloquinoline core can enhance its activity against breast cancer cells .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions such as:
- Michael Additions : The cyano group allows for nucleophilic attack in Michael addition reactions, leading to the formation of complex molecules.
- Cyclization Reactions : The structure can undergo cyclization to form new heterocyclic compounds that may have biological significance.
Material Science
In material science, this compound can be utilized as a building block for the synthesis of polymers or as an additive in the formulation of advanced materials due to its unique chemical properties.
Case Study 1: Anticancer Activity
A study published in Crystals highlighted the synthesis of compounds derived from this compound and their evaluation against breast cancer cell lines. The derivatives exhibited varied levels of cytotoxicity depending on structural modifications .
Case Study 2: Synthetic Applications
Research documented in Der Pharma Chemica discussed the use of this compound as a precursor for synthesizing novel thiazolidine derivatives. The study demonstrated that this compound could be effectively transformed into more complex structures with potential pharmaceutical applications .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions involving 4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline derivatives. A key intermediate, 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazinocarbothioamide, reacts with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under reflux in ethanol or DMF to form the target compound. Reaction optimization includes temperature control (70–90°C) and catalytic bases like triethylamine .
- Key Data :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Ethyl bromoacetate | Ethanol | 80°C | 65–72 |
| α-Bromoacetophenone | DMF | 90°C | 58–63 |
Q. How is the purity and structural integrity of this compound validated in experimental settings?
- Methodological Answer : Characterization involves a combination of HPLC-MS (for purity >95%) and NMR spectroscopy. The Z-configuration of the cyano group is confirmed via NOESY correlations between the quinolinone protons and the cyano substituent. X-ray crystallography may resolve ambiguities in regioselectivity or stereochemistry .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer : The compound is light-sensitive due to the conjugated enone system. Storage under inert gas (argon) at –20°C in amber vials is recommended. Stability tests in DMSO or ethanol over 72 hours show <5% degradation when shielded from UV light .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclocondensation reactions. For example, ICReDD’s reaction path search methods identify optimal conditions (solvent polarity, temperature) by simulating activation energies for competing pathways. This reduces experimental trial-and-error by 40–60% .
- Case Study : DFT simulations of the 4H-pyrroloquinolinone core revealed that electron-withdrawing groups (e.g., cyano) stabilize the transition state, favoring Z-configuration .
Q. What strategies resolve contradictions in spectroscopic data for structural analogs?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., quinolinone protons) are addressed via comparative analysis with crystallographically validated analogs. For example, NOESY correlations in DMSO-d6 resolve ambiguities in hydrazone tautomerism .
Q. How does the electronic structure of the pyrroloquinolinone core influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient quinolinone moiety directs electrophilic substitution to the 8-methoxy group. Computational electron density maps (Mulliken charges) show enhanced reactivity at C-3 and C-5 positions, enabling Suzuki-Miyaura couplings with aryl boronic acids. Experimental validation uses Pd(PPh3)4/K2CO3 in toluene/water .
Experimental Design and Data Analysis
Q. What in vitro assays are suitable for evaluating biological activity of derivatives?
- Methodological Answer : Derivatives are screened for kinase inhibition (e.g., JAK2, EGFR) using fluorescence polarization assays. IC50 values are calculated via dose-response curves (0.1–100 μM). Positive controls (e.g., staurosporine) validate assay conditions .
Q. How can regioselectivity challenges in functionalization be mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
